methyl 6-chloro-4-(2-fluorophenyl)-4-hydroxy-1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-3-carboxylate
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Overview
Description
“6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline” is a pharmaceutical reference standard . It’s an impurity of Midazolam, which is an anesthetic, anticonvulsant, sedative, and hypnotic agent .
Molecular Structure Analysis
The molecular formula of “6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline” is C15 H10 Cl F N2 and it has a molecular weight of 272.70 .Physical and Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline” include a boiling point of 321.9±42.0 °C (Predicted) and a density of 1.312±0.06 g/cm3 (Predicted) .Properties
IUPAC Name |
methyl 6-chloro-4-(2-fluorophenyl)-4-hydroxy-1,1-dioxo-2,3-dihydro-1λ6,2-benzothiazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO5S/c1-24-15(20)14-16(21,10-4-2-3-5-12(10)18)11-8-9(17)6-7-13(11)25(22,23)19-14/h2-8,14,19,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBSFEYSJCYBOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1)(C3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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